Pdeb1-IN-1 Demonstrates Enhanced TbrPDEB1 Potency Compared to Parent PDE4 Inhibitor
Pdeb1-IN-1 (Compound 12b) was synthesized as a derivative of the human PDE4 inhibitor Cilomilast with the goal of repurposing the scaffold for antiparasitic activity [1]. In a biochemical assay, Pdeb1-IN-1 inhibited TbrPDEB1 with an IC50 of 0.95 µM [1]. In contrast, the parent compound Cilomilast has no reported TbrPDEB1 inhibitory activity and is characterized as a potent inhibitor of human PDE4 with an IC50 of approximately 110 nM [1]. This represents a targeted shift in inhibitory activity from the human isoform to the parasitic enzyme.
| Evidence Dimension | TbrPDEB1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 0.95 µM |
| Comparator Or Baseline | Cilomilast (parent PDE4 inhibitor) |
| Quantified Difference | Cilomilast has no reported TbrPDEB1 IC50; it is a human PDE4 inhibitor (IC50 ~110 nM). Pdeb1-IN-1 achieves µM potency against the parasitic target. |
| Conditions | In vitro biochemical assay using recombinant TbrPDEB1 enzyme [1] |
Why This Matters
This differentiation confirms Pdeb1-IN-1 is not simply a PDE4 inhibitor but a structurally optimized tool for probing the parasitic TbrPDEB1 enzyme, a crucial target for antitrypanosomal drug discovery.
- [1] Amata, E., et al. Repurposing human PDE4 inhibitors for neglected tropical diseases: design, synthesis and evaluation of cilomilast analogues as Trypanosoma brucei PDEB1 inhibitors. Bioorg Med Chem Lett. 2014 Sep 1;24(17):4084-9. PMID: 25127163. View Source
